molecular formula C6H10OS B15302781 7-Oxabicyclo[2.2.1]heptane-2-thiol

7-Oxabicyclo[2.2.1]heptane-2-thiol

Cat. No.: B15302781
M. Wt: 130.21 g/mol
InChI Key: ZEZNMBDDHBJRER-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that features a sulfur atom and an oxygen atom within its structure. This compound is part of the oxanorbornane family, which is known for its unique chemical properties and biological activities. The presence of both sulfur and oxygen atoms in the bicyclic framework makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-thiol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted oxanorbornane derivatives.

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets and pathways. The sulfur atom can form covalent bonds with biological molecules, leading to the inhibition or activation of specific enzymes or receptors. The bicyclic structure also allows for specific interactions with proteins and other macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the sulfur atom but shares the bicyclic structure.

    7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a thiol group.

    Cantharidin: A natural product with a similar bicyclic structure but different functional groups.

Uniqueness

7-Oxabicyclo[2.2.1]heptane-2-thiol is unique due to the presence of both sulfur and oxygen atoms in its bicyclic framework. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C6H10OS/c8-6-3-4-1-2-5(6)7-4/h4-6,8H,1-3H2

InChI Key

ZEZNMBDDHBJRER-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)S

Origin of Product

United States

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